molecular formula C21H22O5 B14223404 [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol CAS No. 828940-59-6

[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol

Cat. No.: B14223404
CAS No.: 828940-59-6
M. Wt: 354.4 g/mol
InChI Key: ITYRCCPJRPMPHO-UHFFFAOYSA-N
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Description

[5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol: is a complex organic compound characterized by its naphthalene core substituted with benzyloxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol typically involves multi-step organic reactionsThe benzyloxy group is then introduced via a nucleophilic substitution reaction, and the final methanol group is added through reduction reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and continuous flow processes to ensure the scalability and cost-effectiveness of the synthesis .

Scientific Research Applications

Chemistry: In chemistry, [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .

Biology and Medicine: In biological and medical research, this compound is investigated for its potential pharmacological properties. Studies have shown that derivatives of this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional group versatility .

Mechanism of Action

The mechanism of action of [5-(Benzyloxy)-4,7,8-trimethoxynaphthalen-2-yl]methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of benzyloxy and methoxy groups on a naphthalene core, which imparts distinct chemical and physical properties. This makes it a valuable compound for diverse applications in research and industry .

Properties

CAS No.

828940-59-6

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

(4,7,8-trimethoxy-5-phenylmethoxynaphthalen-2-yl)methanol

InChI

InChI=1S/C21H22O5/c1-23-17-10-15(12-22)9-16-20(17)18(11-19(24-2)21(16)25-3)26-13-14-7-5-4-6-8-14/h4-11,22H,12-13H2,1-3H3

InChI Key

ITYRCCPJRPMPHO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=CC(=C2OC)OC)OCC3=CC=CC=C3)CO

Origin of Product

United States

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